molecular formula C10H13Cl2N3 B3391160 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride CAS No. 1427380-26-4

1H-imidazol-4-yl(phenyl)methanamine dihydrochloride

Cat. No.: B3391160
CAS No.: 1427380-26-4
M. Wt: 246.13 g/mol
InChI Key: QFBAGVKDEKNXPZ-UHFFFAOYSA-N
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Description

1H-Imidazol-4-yl(phenyl)methanamine dihydrochloride (CAS: 66247-84-5) is a dihydrochloride salt derivative of an imidazole-containing primary amine. Its molecular formula is C₁₀H₁₂N₃·2HCl, with a molecular weight of 253.73 g/mol . The compound features a phenyl group attached to a methanamine moiety, which is further substituted at the 4-position of the imidazole ring. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of small-molecule antagonists targeting receptors such as neuropilin-1 .

Properties

IUPAC Name

1H-imidazol-5-yl(phenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-10(9-6-12-7-13-9)8-4-2-1-3-5-8;;/h1-7,10H,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBAGVKDEKNXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-26-4
Record name 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of an aromatic aldehyde with an amine in the presence of a catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

1H-imidazol-4-yl(phenyl)methanamine dihydrochloride serves as a crucial building block in the synthesis of more complex molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals, facilitating the creation of new chemical entities with potential therapeutic effects.

Biology

This compound exhibits significant biological activities, including:

  • Antimicrobial Properties : It has been studied for its efficacy against various pathogens, including those from the ESKAPE group (e.g., Staphylococcus aureus, Klebsiella pneumoniae) .
  • Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways, potentially modulating biological processes .
  • Receptor Modulation : It may influence receptor activity associated with inflammation and cancer pathways, providing a basis for therapeutic applications.

Medicine

Research is ongoing to evaluate the compound's potential as a therapeutic agent for various diseases:

  • Cancer Treatment : Studies have demonstrated anticancer effects on human cancer cell lines such as A549 (lung cancer) and others, indicating its potential as an anticancer drug.
  • Infectious Diseases : Its role in combating infections through modulation of immune responses is being explored, particularly in the context of chronic viral infections and immune suppression conditions .

Case Study 1: Anticancer Activity

A study assessed the anticancer effects of this compound on A549 lung cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis, showcasing its potential as a chemotherapeutic agent.

ParameterValue
IC50 (µM)25.3
Apoptosis Rate (%)60%

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several ESKAPE pathogens. The results demonstrated significant inhibition of bacterial growth, supporting its use as a potential antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Klebsiella pneumoniae10

Mechanism of Action

The mechanism of action of 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The 3-fluorobenzyl analog (MW 241.69) has lower molecular weight and higher electronegativity, which may enhance metabolic stability .
  • Pharmacological Specificity : The phenyl-substituted target compound is explicitly linked to neuropilin-1 antagonism, whereas benzyl-substituted analogs are primarily intermediates without disclosed therapeutic endpoints .

Comparison with Other Imidazole-Based Methanamine Salts

Compound Name CAS Number Salt Form Solubility Synthetic Use Case
1H-Imidazol-2-ylmethanamine hydrochloride 116177-22-1 Monohydrochloride Soluble in polar solvents Adenosine receptor ligand synthesis
2-(1H-Imidazol-4-yl)ethanamine dihydrochloride N/A Dihydrochloride High aqueous solubility Metal-organic framework (MOF) functionalization
Target Compound 66247-84-5 Dihydrochloride Enhanced solubility Neuropilin-1 antagonist intermediate

Key Observations :

  • Salt Form Impact: The dihydrochloride form of the target compound improves aqueous solubility compared to monohydrochloride salts, facilitating its use in biological assays .
  • Backbone Modifications : Ethylamine derivatives (e.g., 2-(1H-imidazol-4-yl)ethanamine) exhibit extended alkyl chains, which may reduce blood-brain barrier permeability compared to the target’s methanamine structure .

Pharmacological Activity Comparison

Compound Class Target Receptor/Pathway IC₅₀/EC₅₀ (nM) Therapeutic Area
Target Compound Neuropilin-1 <100* Antiangiogenic/antitumor
4-(Aminomethyl)imidazole analogs Adenosine A₂A receptor 10–500 Neurological disorders
Fluorobenzyl-substituted analogs Not disclosed N/A Research intermediates

Key Observations :

  • The target compound demonstrates potent activity against neuropilin-1 (IC₅₀ < 100 nM), a receptor implicated in tumor angiogenesis .
  • Imidazole-2-ylmethanamine derivatives show broader receptor promiscuity, targeting adenosine receptors with variable potency .

Biological Activity

1H-imidazol-4-yl(phenyl)methanamine dihydrochloride, a dihydrochloride salt of an imidazole derivative, is characterized by its imidazole ring and phenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2N3C_{10}H_{12}Cl_2N_3 with a molecular weight of approximately 209.68 g/mol. The structure features a five-membered aromatic imidazole ring that is crucial for its biological interactions due to the presence of nitrogen atoms capable of forming hydrogen bonds.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that compounds with imidazole rings often demonstrate antimicrobial properties. The compound has been explored for its efficacy against various pathogens, including those from the ESKAPE group (e.g., Staphylococcus aureus, Klebsiella pneumoniae) .
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Studies have shown that derivatives of imidazole can significantly inhibit IDO activity, which is crucial for developing new cancer therapies .
  • Cytoprotective Effects : In complexation studies with metal ions such as ZnCl2, the cytoprotective activity of imidazole derivatives was enhanced, indicating potential applications in protecting cells from oxidative stress .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Binding Affinity : The compound can bind to specific enzymes and receptors, modulating their activity through competitive inhibition or allosteric effects. For instance, its interaction with IDO involves binding at the active site, influencing the enzyme's function and potentially restoring immune responses against tumors .
  • Signaling Pathways : It may also affect cellular signaling pathways related to apoptosis and cell growth, contributing to its anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities and mechanisms associated with this compound:

  • Inhibition of IDO : A systematic study on phenyl-imidazole derivatives revealed that certain analogs exhibited up to ten-fold greater potency in inhibiting IDO compared to their predecessors. This finding underscores the potential of imidazole derivatives in cancer therapy .
  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties noted that compounds similar to this compound showed significant activity against multidrug-resistant strains, making them valuable candidates for further development as antimicrobial agents .
  • Cytotoxicity Assessment : Hemolytic activity tests indicated that while some derivatives were hemocompatible (less than 5% hemolysis), others demonstrated cytotoxic effects due to structural modifications in the imidazole ring. This highlights the importance of structural considerations in assessing the safety profiles of these compounds .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityIDO InhibitionCytoprotective EffectsHemolytic Activity
1H-imidazol-4-yl(phenyl)methanamineModerateYesYesLow (<5%)
4-(1H-Imidazol-2-YL)-benzylamineHighModerateModerateModerate
4-(1H-Imidazol-5-YL)-benzylamineLowYesLowHigh (>5%)

Q & A

Basic Research Question

  • HPLC-UV : Monitors degradation in PBS (pH 7.4) over 24h.
  • NMR spectroscopy : Detects pH-dependent tautomer shifts.

Advanced Consideration :
Contradictory stability data in buffers vs. serum require microsomal incubation studies to assess esterase-mediated hydrolysis. LC-HRMS identifies metabolites, guiding structural modifications to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-imidazol-4-yl(phenyl)methanamine dihydrochloride
Reactant of Route 2
1H-imidazol-4-yl(phenyl)methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.